molecular formula C6H8N2O2 B1437437 6-(Methoxymethyl)pyrimidin-4-ol CAS No. 3122-78-9

6-(Methoxymethyl)pyrimidin-4-ol

Cat. No.: B1437437
CAS No.: 3122-78-9
M. Wt: 140.14 g/mol
InChI Key: TUWLYFAEAPMOJS-UHFFFAOYSA-N
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Description

6-(Methoxymethyl)pyrimidin-4-ol is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring This particular compound is characterized by the presence of a methoxymethyl group at the 6-position and a hydroxyl group at the 4-position of the pyrimidine ring

Biochemical Analysis

Biochemical Properties

6-(Methoxymethyl)pyrimidin-4-ol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been noted to act as an inhibitor for certain enzymes, such as cAMP-phosphodiesterase, which plays a crucial role in cellular signaling pathways . Additionally, this compound supports adenosine inhibition of thrombocytopenia by preventing the absorption of vascular and blood cells . These interactions highlight the compound’s potential in modulating biochemical pathways and therapeutic applications.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to enhance the bio-synthesis of prostacyclin (PGI2), an important molecule in vascular health . Furthermore, it decreases pulmonary hypertension by affecting the cellular pathways involved in vascular function . These cellular effects underscore the compound’s potential in therapeutic interventions for cardiovascular diseases.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an enzyme inhibitor, particularly targeting cAMP-phosphodiesterase, thereby modulating the levels of cyclic AMP within cells . This inhibition leads to changes in gene expression and cellular responses, contributing to its therapeutic potential. Additionally, the compound’s interaction with adenosine receptors further influences cellular signaling pathways, enhancing its overall biochemical impact .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, maintaining its biochemical activity . Prolonged exposure may lead to gradual degradation, affecting its efficacy in long-term experiments. These temporal effects are essential considerations for its application in research and therapeutic settings.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as enhancing vascular health and reducing pulmonary hypertension . At higher doses, potential toxic or adverse effects may be observed, necessitating careful dosage optimization in therapeutic applications . These dosage-dependent effects highlight the importance of precise dosing in achieving the desired therapeutic outcomes.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It influences metabolic flux and metabolite levels, contributing to its overall biochemical impact . The compound’s role in modulating the synthesis of primary metabolites, such as amino acids, sugars, and organic acids, underscores its potential in metabolic engineering and therapeutic applications .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical factors influencing its biochemical activity. The compound interacts with specific transporters and binding proteins, facilitating its localization and accumulation in target tissues . These interactions are essential for its therapeutic efficacy and highlight the importance of understanding its transport mechanisms.

Subcellular Localization

This compound exhibits specific subcellular localization, which influences its activity and function. The compound is directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . This subcellular localization is crucial for its biochemical interactions and therapeutic potential, emphasizing the need for detailed studies on its intracellular distribution.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Methoxymethyl)pyrimidin-4-ol can be achieved through several synthetic routes. One common method involves the reaction of 4-hydroxypyrimidine with methoxymethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction typically takes place in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

6-(Methoxymethyl)pyrimidin-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-(Methoxymethyl)pyrimidin-4-ol has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 6-(Methoxymethyl)-2-(pyridin-4-yl)pyrimidin-4-ol
  • 6-(Methoxymethyl)-2-(trifluoromethyl)pyrimidin-4-ol

Uniqueness

6-(Methoxymethyl)pyrimidin-4-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxymethyl group at the 6-position and hydroxyl group at the 4-position make it a versatile compound for various applications .

Properties

IUPAC Name

4-(methoxymethyl)-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2/c1-10-3-5-2-6(9)8-4-7-5/h2,4H,3H2,1H3,(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUWLYFAEAPMOJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC(=O)NC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10558749
Record name 6-(Methoxymethyl)pyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10558749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3122-78-9
Record name 6-(Methoxymethyl)-4(3H)-pyrimidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3122-78-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(Methoxymethyl)pyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10558749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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